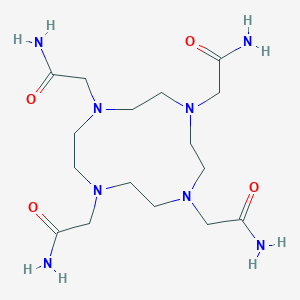

DOTA-amide

Description

Properties

IUPAC Name |

2-[4,7,10-tris(2-amino-2-oxoethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32N8O4/c17-13(25)9-21-1-2-22(10-14(18)26)5-6-24(12-16(20)28)8-7-23(4-3-21)11-15(19)27/h1-12H2,(H2,17,25)(H2,18,26)(H2,19,27)(H2,20,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQIHLPGWBOBPSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(CCN(CCN1CC(=O)N)CC(=O)N)CC(=O)N)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32N8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90468610 | |

| Record name | DOTAM | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90468610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157599-02-5 | |

| Record name | DOTAM | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90468610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Architectural Core of DOTA-Amide: A Technical Guide for Drug Development Professionals

An in-depth exploration of the fundamental structure of DOTA-amide, its critical role as a chelator in advanced diagnostics and therapeutics, and the methodologies underpinning its application.

Executive Summary

This compound derivatives represent a cornerstone in the development of targeted radiopharmaceuticals and MRI contrast agents. Their fundamental structure, characterized by a robust 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) macrocycle functionalized with one or more amide linkages, provides a versatile platform for the stable chelation of a wide array of metal ions. This technical guide elucidates the core structure of this compound, presents key quantitative data on the stability and kinetics of its metal complexes, and provides detailed experimental protocols for its synthesis, bioconjugation, and radiolabeling. The strategic conversion of a carboxylate group to an amide bond, while influencing thermodynamic stability, is pivotal for covalent attachment to biomolecules, enabling the precise delivery of diagnostic or therapeutic payloads to target tissues. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the design and application of next-generation metal-based imaging and therapeutic agents.

The Fundamental Structure of this compound

The fundamental structure of this compound is a bifunctional chelator built upon the highly stable DOTA macrocycle. DOTA itself is derived from cyclen, a 12-membered ring containing four nitrogen atoms.[1] In its parent form, DOTA possesses four carboxylic acid arms (N-CH₂CO₂H) attached to the nitrogen atoms of the cyclen ring.[1] The defining feature of a this compound is the conversion of one or more of these carboxylic acid groups into an amide (-CONH-R).

This structural modification serves a critical purpose: it provides a reactive handle for covalent conjugation to biomolecules such as peptides, antibodies, or small molecules, without significantly compromising the chelating properties of the macrocycle.[2][3] The resulting this compound conjugate acts as a bridge, securely holding a metal ion while the attached biomolecule directs it to a specific biological target.

The IUPAC name for the fully substituted tetra-amide derivative is 2,2',2'',2'''-(1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrayl)tetraacetamide, often abbreviated as DOTAM.[4] More commonly in drug development, mono-amide derivatives are utilized, where one carboxylate is functionalized for bioconjugation, leaving the other three to contribute to metal chelation.

Figure 1: Fundamental structure of a DOTA-mono-amide chelating a metal ion.

Quantitative Data: Stability and Kinetics

The stability of the metal-chelator complex is paramount for in vivo applications to prevent the release of toxic free metal ions. The conversion of a carboxylate to a less basic amide group generally results in a decrease in the thermodynamic stability of the resulting metal complex compared to the parent DOTA.[5][6] However, the kinetic inertness, which describes the rate of dissociation, often remains high, ensuring the complex is sufficiently stable for the duration of its biological application.[6][7]

| Chelator | Metal Ion | log KML | Dissociation Half-life (t1/2) | Conditions | Reference |

| DOTA | Gd³⁺ | 25.3 | ~80 hours | 0.1 M HCl, 25 °C | [8] |

| DOTA | Lu³⁺ | 22.4 | Very High | 25 °C, pH 7.4 | |

| DOTA-tetraamide (DOTAM) | Gd³⁺ | 14.8 | ~1.5 hours | 0.1 M HCl, 25 °C | [5] |

| DOTA-tetraamide (DOTAM) | Eu³⁺ | 14.2 | Kinetically inert | Acid-catalyzed | [6] |

| DOTA-monoamide | Gd³⁺ | ~23-24 | High | Estimated | [8] |

Note: Data is compiled from various sources and experimental conditions may vary. Direct comparison should be made with caution.

Experimental Protocols

Synthesis of a DOTA-mono-amide Active Ester for Bioconjugation

This protocol describes a general method for creating a DOTA-mono-amide with an N-hydroxysuccinimide (NHS) ester, a common reactive group for conjugation to primary amines on biomolecules.

Materials:

-

DOTA-tris(t-Bu ester)

-

N-(3-Aminopropyl)maleimide

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

DIPEA (N,N-Diisopropylethylamine)

-

HPLC for purification

Procedure:

-

Coupling: Dissolve DOTA-tris(t-Bu ester) (1 eq) and a suitable bifunctional linker (e.g., Fmoc-NH-(CH₂)n-COOH) in anhydrous DMF. Add a coupling agent like HATU (1.1 eq) and DIPEA (2 eq). Stir at room temperature for 4-6 hours.

-

Purification: Purify the product by reverse-phase HPLC.

-

Deprotection (t-Bu esters): Dissolve the purified product in a mixture of DCM and TFA (e.g., 95:5 v/v). Stir at room temperature for 2-4 hours to remove the tert-butyl protecting groups from the carboxylates.

-

Activation: To the deprotected DOTA-mono-amide, add EDC (1.5 eq) and NHS (1.2 eq) in anhydrous DMF. Stir at room temperature overnight.

-

Final Purification: Purify the DOTA-mono-amide-NHS ester by reverse-phase HPLC and lyophilize to obtain a stable, solid product.[9]

References

- 1. DOTA (chelator) - Wikipedia [en.wikipedia.org]

- 2. A convenient and efficient total solid-phase synthesis of DOTA-functionalized tumor-targeting peptides for PET imaging of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound | 157599-02-5 [sigmaaldrich.com]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Strategies for the preparation of bifunctional gadolinium(III) chelators - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Principle of DOTA-Amide Chelators: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA)-amide derivatives as chelating agents. It delves into their core principles, synthesis, and applications in the development of advanced imaging and therapeutic agents. This document is intended to serve as a detailed resource, offering both foundational knowledge and practical insights for professionals in the fields of chemistry, radiopharmacy, and medicine.

Core Principles of DOTA-Amide Chelators

DOTA is a macrocyclic chelator renowned for its capacity to form exceptionally stable and kinetically inert complexes with a variety of metal ions, particularly trivalent lanthanides and other radiometals.[1][2][3] The structure of DOTA is based on a 12-membered tetraaza ring (cyclen) with four N-acetic acid coordinating arms.[3] In this compound derivatives, one or more of these carboxylate arms are converted into amide functionalities. This seemingly subtle modification has profound effects on the chelator's properties and the resulting metal complexes, making them highly valuable for specific applications.

The primary motivation for developing this compound derivatives has been to modulate the properties of the corresponding metal complexes for applications such as Magnetic Resonance Imaging (MRI) contrast agents and radiopharmaceuticals.[1][4] For instance, the conversion of carboxylates to amides in DOTA-tetraamide ligands slows down the water exchange rate of the coordinated lanthanide ion, a critical requirement for Chemical Exchange Saturation Transfer (CEST) MRI agents.[4][5] While the thermodynamic stability of lanthanide(III)-DOTA-tetraamide complexes is considerably lower than their tetracarboxylate counterparts, they exhibit remarkable kinetic inertness, which is a crucial factor for their in vivo applications.[1]

Quantitative Data: A Comparative Analysis

The stability and kinetic inertness of chelator-metal complexes are paramount for their in vivo use, preventing the release of potentially toxic free metal ions. The following tables summarize key quantitative data for this compound derivatives in comparison to the parent DOTA chelator.

| Ligand | Metal Ion | log KML | Reference |

| DOTA | Gd³⁺ | ~25.6 | [2] |

| DOTA | Ga³⁺ | 26.05 | [6] |

| DOTA-tetraamide (TCMC) | Eu³⁺ | 10.6 | [7] |

| DOTA-(amide)₄ | Ln³⁺ | ~10-11 orders of magnitude lower than DOTA | [7][8] |

| DOTA-monoamide (DOTAMA) | Gd³⁺ | Comparable to GdL2 | [9][10] |

| DOTA-monopropionamide (DOTAMAP) | Gd³⁺ | Comparable to GdL1 | [9][10] |

Table 1: Thermodynamic Stability Constants (log KML) of DOTA and this compound Complexes. The stability constants indicate the strength of the metal-ligand bond at equilibrium. Note the significant decrease in thermodynamic stability for the tetra-amide derivatives compared to DOTA.

| Complex | Property | Value | Reference |

| [Ln{DOTA-(MeAm)₄}]³⁺ | Formation Rate | 2-3 orders of magnitude slower than [Ln(DOTA)]⁻ | [8] |

| GdL1 (DOTAMA) | Acid-catalyzed decomplexation | Kinetically inert, comparable to GdDOTA | [9][10] |

| GdL2 (DOTAMAP) | Acid-catalyzed decomplexation | Faster than GdL1, but one order of magnitude more inert than GdDO3A | [9][10] |

| Eu³⁺DOTA-(gly)₄ | Water Exchange Rate (τM) | ~160 µs at 25°C | [4] |

| Eu³⁺DOTA | Water Exchange Rate (τM) | ~200 ns at 25°C | [4] |

Table 2: Kinetic Properties of this compound Complexes. Kinetic inertness, the resistance of a complex to dissociation, is often more critical for in vivo stability than thermodynamic stability. The slower water exchange rate for the tetra-amide complex is a key feature for its use in PARACEST MRI.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound chelators and their subsequent radiolabeling, compiled from various sources.

Synthesis of DOTA-tetraamide Derivatives

The synthesis of symmetrically substituted DOTA-tetraamides can be achieved through the reaction of cyclen with haloacetamide intermediates.[4] A more versatile method for creating diverse DOTA-tetraamide derivatives, including those with amino acid or peptide moieties, involves the use of coupling agents.[4]

Protocol: Synthesis of a DOTA-tetraamide using HBTU as a coupling agent [4]

-

Reaction Setup: Suspend DOTA in N,N-Dimethylformamide (DMF).

-

Activation: Add HBTU (4 equivalents) and diisopropylethylamine (DIPEA) (6 equivalents) to the suspension.

-

Coupling: Add the desired protected amino acid or amine derivative to the reaction mixture.

-

Reaction Conditions: Stir the reaction at room temperature overnight.

-

Purification: Purify the resulting tetra-amide derivative using appropriate chromatographic techniques. Excellent yields (82-90%) have been reported using this method with various coupling agents like PyBOP, HATU, and TBTU.[4]

Radiolabeling of DOTA-conjugated Peptides

The conjugation of DOTA or its derivatives to peptides is a common strategy for creating targeted radiopharmaceuticals.[11][12] The following protocol outlines a general procedure for radiolabeling a DOTA-peptide conjugate with a trivalent radiometal.

Protocol: Radiolabeling of DOTA-Peptide Conjugates [11][12][13]

-

Preparation: Dissolve the DOTA-peptide conjugate in a suitable buffer, typically ammonium (B1175870) acetate (B1210297) or sodium acetate, at a pH between 4 and 5.5.

-

Radionuclide Addition: Add the trivalent radiometal salt (e.g., ¹⁷⁷LuCl₃, ⁹⁰YCl₃, ⁶⁸GaCl₃) to the peptide solution.

-

Incubation: Heat the reaction mixture at a temperature ranging from 80°C to 100°C for 15 to 60 minutes.[6][12] The optimal temperature and time depend on the specific peptide and radionuclide.

-

Quality Control: After incubation, determine the radiochemical purity of the product using methods such as radio-thin-layer chromatography (radio-TLC) or radio-high-performance liquid chromatography (radio-HPLC).

-

Purification (if necessary): If unchelated radionuclide is present, purify the radiolabeled peptide using a suitable method like C18 Sep-Pak cartridge chromatography.

Visualizations: Diagrams of Key Processes

The following diagrams, generated using the DOT language, illustrate fundamental concepts and workflows related to this compound chelators.

Caption: this compound chelation of a metal ion.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. DOTA (chelator) - Wikipedia [en.wikipedia.org]

- 4. Improved synthesis of DOTA tetraamide lanthanide(III) ligands: tool for increasing the repertoire of potential PARACEST contrast agents for MRI and/or fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. books.rsc.org [books.rsc.org]

- 6. Modern Developments in Bifunctional Chelator Design for Gallium Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Characterization of DOTA-(amide)4 Derivatives: Equilibrium and Kinetic Behavior of Their Lanthanide(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thermodynamic stability, kinetic inertness and relaxometric properties of monoamide derivatives of lanthanide(iii) DOTA complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Conjugation of DOTA-like chelating agents to peptides and radiolabeling with trivalent metallic isotopes | Springer Nature Experiments [experiments.springernature.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and In Vitro/In Vivo Evaluation of Hypoxia-Enhanced 111In-Bombesin Conjugates for Prostate Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to DOTA-Amide Derivatives and Their Functional Groups

Introduction

The macrocyclic chelating agent 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) is a cornerstone in the development of metal-based medical imaging and therapeutic agents.[1][2] Its structure allows for the formation of exceptionally stable and kinetically inert complexes with a wide range of metal ions, particularly trivalent lanthanides (like Gd³⁺ for MRI) and other radiometals such as ⁶⁸Ga, ¹⁷⁷Lu, and ⁹⁰Y used in nuclear medicine.[1][3][4] The development of DOTA derivatives, specifically those incorporating amide functionalities, has been a pivotal advancement, enabling the covalent attachment of the DOTA cage to biomolecules for targeted applications.

This guide provides a comprehensive technical overview of this compound derivatives, focusing on their synthesis, functionalization, quantitative properties, and applications in drug development. It is intended to serve as a detailed resource for researchers and scientists working in medicinal chemistry, radiopharmaceutics, and molecular imaging.

Core Concepts: From DOTA to DOTA-Amides

The core of these compounds is the DOTA macrocycle, which features four nitrogen atoms and four carboxylate arms. These eight donor atoms create a highly stable coordination cage for metal ions. The functionalization of DOTA by converting one or more of its carboxylate groups into amide groups yields this compound derivatives. This modification serves two primary purposes:

-

Bioconjugation : Creating a DOTA-monoamide provides a reactive handle to link the chelator to a targeting vector (e.g., peptide, antibody, or small molecule) without compromising the metal-chelating properties of the remaining three carboxylates.[5]

-

Modulating Physicochemical Properties : Creating DOTA-tetraamides , where all four carboxylates are converted, significantly alters the properties of the resulting metal complex, such as the water exchange rate, which is crucial for applications like PARACEST MRI.[6][7]

DOTA-Monoamide Derivatives: The Bifunctional Chelators

DOTA-monoamides are the most widely used derivatives for targeted radiopharmaceuticals and MRI contrast agents.[2][5] By reacting one of the four carboxylic acids of DOTA, a bifunctional chelator is created. This molecule has a chelating moiety to bind the metal ion and a reactive functional group for conjugation to a biomolecule.

Commonly introduced functional groups for bioconjugation include:

-

N-Hydroxysuccinimide (NHS) Esters : Highly reactive towards primary amines (e.g., lysine (B10760008) residues in proteins) to form stable amide bonds. DOTA-NHS-ester is a commercially available and widely used reagent.[8][][10]

-

Maleimides : React specifically with thiol groups (e.g., cysteine residues) to form stable thioether bonds.[5]

-

Isothiocyanates (SCN) : Also react with primary amines to form a stable thiourea (B124793) linkage.[4]

-

Alkynes/Azides : Used for copper-catalyzed or copper-free "click chemistry" bioconjugation, offering high efficiency and biorthogonality.[11][12]

-

Aldehydes/Aminooxy Groups : React to form stable oxime ethers.[5]

DOTA-Tetraamide Derivatives

In DOTA-tetraamide derivatives, all four carboxylate arms are converted to amides.[13] These ligands form complexes with lanthanide ions that are less thermodynamically stable than their DOTA counterparts but remain highly kinetically inert.[6][14] A key feature of their lanthanide complexes is a significantly slower water exchange rate, a prerequisite for their application as paramagnetic chemical exchange saturation transfer (PARACEST) agents for MRI.[7][15]

Synthesis and Experimental Protocols

The synthesis of this compound derivatives can be broadly categorized based on whether a monoamide or tetraamide is the target product.

Experimental Protocol: Synthesis of a DOTA-Monoamide (DOTA-NHS Ester)

This protocol describes a common method for activating one carboxyl group of DOTA for subsequent conjugation.

Objective : To synthesize DOTA-mono-N-hydroxysuccinimide ester.

Materials :

-

1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA)

-

N-hydroxysuccinimide (NHS)

-

Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[16][17]

-

Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)[18]

-

Dichloromethane (CH₂Cl₂)

-

Diethyl ether

Procedure :

-

Dissolution : Dissolve DOTA and NHS in anhydrous DMF or DMSO under an inert atmosphere (e.g., nitrogen or argon). A typical molar ratio is 1:1 DOTA to NHS.[18]

-

Activation : Cool the solution in an ice bath. Add the coupling agent (DCC or EDC), typically in a 1:1 molar ratio with DOTA, portion-wise while stirring.

-

Reaction : Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up : If DCC is used, the dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration.

-

Purification : The solvent is removed under reduced pressure. The crude product is then purified. A common method involves precipitation from a solvent like CH₂Cl₂ by adding diethyl ether. Further purification can be achieved by column chromatography or preparative HPLC to isolate the mono-substituted product from unreacted DOTA and multi-substituted byproducts.[16]

-

Characterization : Confirm the structure and purity of the final DOTA-NHS-ester product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Experimental Protocol: Synthesis of a DOTA-Tetraamide Derivative

This protocol outlines the general synthesis of a symmetrically substituted DOTA-tetraamide.

Objective : To synthesize a DOTA-tetra(amino acid amide) derivative.

Materials :

-

1,4,7,10-Tetraazacyclododecane (Cyclen)

-

A suitable α-halo acetamide (B32628) derivative of the desired amino acid (e.g., 2-bromo-N-(amino acid)-acetamide)[7]

-

A non-nucleophilic base (e.g., potassium carbonate or diisopropylethylamine)

-

Acetonitrile (B52724) or DMF as solvent

Procedure :

-

Preparation of Halo-acetamide : Synthesize the halo-acetamide intermediate by reacting the desired amine (e.g., an amino acid ester) with a haloacetyl halide (e.g., bromoacetyl bromide) in the presence of a base.

-

Alkylation Reaction : Dissolve cyclen and the halo-acetamide derivative (in at least a 4:1 molar excess relative to cyclen) in acetonitrile or DMF.[7]

-

Base Addition : Add the base (e.g., K₂CO₃) to the mixture. The base acts as a scavenger for the hydrohalic acid produced during the reaction.

-

Heating : Heat the reaction mixture under reflux (typically 60-80 °C) for 24-72 hours. Monitor the reaction progress by TLC or HPLC.[7]

-

Work-up : After cooling, filter off any inorganic salts. Remove the solvent in vacuo.

-

Purification : The crude product is purified by column chromatography on silica (B1680970) gel or by preparative HPLC to yield the pure DOTA-tetraamide ligand.

-

Characterization : Confirm the identity and purity of the product using NMR spectroscopy and Mass Spectrometry.[19]

Visualizations: Workflows and Relationships

Diagram: DOTA-Monoamide Bioconjugation Workflow

Caption: Workflow for creating a targeted radiopharmaceutical using a DOTA-monoamide.

Diagram: Logical Relationship of DOTA Derivatives and Applications

Caption: Relationship between DOTA derivatives and their primary applications.

Quantitative Data

The stability and kinetic inertness of the metal-DOTA complex are critical for in vivo applications to prevent the release of toxic free metal ions.

Table: Stability Constants of Lanthanide Complexes

The thermodynamic stability of a complex is given by the stability constant (Log Kₘₗ). Higher values indicate a more stable complex. As shown below, DOTA-tetraamide complexes are considerably less stable than their DOTA counterparts.[14][15]

| Ligand | Metal Ion | Log Kₘₗ | Reference(s) |

| DOTA | Eu³⁺ | 24.6 | [13] |

| DOTA | Gd³⁺ | 25.4 | [13] |

| DOTA | Lu³⁺ | 25.1 | [13] |

| DOTAM (Tetraamide) | Eu³⁺ | 13.9 | [15] |

| DOTAM (Tetraamide) | Gd³⁺ | 14.1 | [15] |

| DOTAM (Tetraamide) | Lu³⁺ | 14.2 | [15] |

Table: Radiolabeling Efficiency and Conditions

Efficient radiolabeling is crucial for producing radiopharmaceuticals. The number of DOTA chelates per targeting molecule can influence the achievable specific activity.

| Conjugate | Radioisotope | Specific Activity Achieved | Labeling Conditions | Reference |

| DOTA-Bevacizumab | ¹⁷⁷Lu | 15 MBq/mg | 37 °C for 1 h | [20] |

| (DOTA)₁-decalysine-chCE7agl | ¹⁷⁷Lu | ~70 MBq/mg | Not specified | [21] |

| (DOTA)₃-decalysine-chCE7agl | ¹⁷⁷Lu | ~400 MBq/mg | Not specified | [21] |

| (DOTA)₅-decalysine-chCE7agl | ¹⁷⁷Lu | ~700 MBq/mg | Not specified | [21] |

| DOTA-MFCO-NPY | ¹¹¹In | High specific activity | 99 °C for 30 min, pH 4.5 buffer | [11] |

Conclusion and Future Outlook

This compound derivatives are indispensable tools in modern molecular imaging and therapy. The ability to functionalize the robust DOTA macrocycle via amide linkages has enabled the development of a vast array of targeted agents that can deliver diagnostic and therapeutic radioisotopes with high precision. DOTA-monoamides, particularly those activated as NHS-esters, represent the gold standard for conjugating chelators to peptides and proteins. Meanwhile, DOTA-tetraamides, while less common, offer unique properties for specialized MRI applications.

Future research will likely focus on developing novel bioconjugation strategies that offer even greater control and efficiency, as well as designing new this compound derivatives with fine-tuned pharmacokinetic properties for improved diagnostic accuracy and therapeutic efficacy. The continued innovation in this field is set to further advance personalized medicine through highly specific and potent theranostic agents.

References

- 1. DOTA Derivatives - CD Bioparticles [cd-bioparticles.net]

- 2. Stability Estimation of Gallium Complexes of DOTA Derivatives for Radiotheranostic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Towards Clinical Development of Scandium Radioisotope Complexes for Use in Nuclear Medicine: Encouraging Prospects with the Chelator 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic Acid (DOTA) and Its Analogues [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Bifunctional ligands based on the DOTA-monoamide cage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Improved synthesis of DOTA tetraamide lanthanide(III) ligands: tool for increasing the repertoire of potential PARACEST contrast agents for MRI and/or fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 10. DOTA-NHS ester - Creative Biolabs [creative-biolabs.com]

- 11. A DOTA-peptide conjugate by copper-free click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. scispace.com [scispace.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and Characterization of DOTA-(amide)4 Derivatives: Equilibrium and Kinetic Behavior of Their Lanthanide(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Conjugation of DOTA using isolated phenolic active esters: the labeling and biodistribution of albumin as blood pool marker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. US6838557B1 - Process for making a chelating agent for labeling biomolecules using preformed active esters - Google Patents [patents.google.com]

- 19. Synthesis and evaluation of lanthanide ion DOTA-tetraamide complexes bearing peripheral hydroxyl groups - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. DOTA-Functionalized Polylysine: A High Number of DOTA Chelates Positively Influences the Biodistribution of Enzymatic Conjugated Anti-Tumor Antibody chCE7agl - PMC [pmc.ncbi.nlm.nih.gov]

Lanthanide Complexes of DOTA-Amide Derivatives: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and application of lanthanide complexes with DOTA-amide derivatives. These compounds are of significant interest in the development of advanced imaging agents and therapeutic tools. This document details the core chemistry, presents key quantitative data for comparative analysis, and provides actionable experimental protocols for laboratory application.

Introduction: The Significance of this compound Lanthanide Complexes

The macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a cornerstone in the design of stable lanthanide complexes for biomedical applications. The substitution of its carboxylate arms with amide functionalities gives rise to this compound derivatives, a versatile class of ligands with tunable properties. This modification from carboxylates to neutral amide groups significantly alters the electronic and steric environment of the coordinated lanthanide ion, leading to distinct physicochemical characteristics.

These changes have profound implications for their use in Magnetic Resonance Imaging (MRI) and optical imaging. For instance, the slower water exchange rates of the corresponding Gd³⁺ complexes make them promising candidates for Chemical Exchange Saturation Transfer (CEST) MRI agents. Furthermore, the tailored coordination environment can enhance the luminescence properties of lanthanide ions like Eu³⁺ and Tb³⁺, paving the way for highly sensitive luminescent probes.

This guide will explore the nuances of these complexes, offering a foundational understanding for their application in drug development and molecular imaging.

Synthesis of this compound Derivatives and their Lanthanide Complexes

The synthesis of this compound derivatives is a critical step that dictates the final properties of the lanthanide complex. Two primary strategies are employed for the synthesis of DOTA-tetraamide (DOTAMR₄) ligands.

The traditional and most common method involves the N-alkylation of the cyclen macrocycle with α-haloacetamide intermediates in the presence of a base.[1][2] However, this approach can be hampered by low yields, particularly when bulky substituents are present on the haloacetamide, and the potential for intermolecular quaternization of tertiary amines.[1]

An improved methodology circumvents these issues by directly coupling DOTA with an appropriate amine-containing reagent, such as protected amino acids with a free α-amino group.[1] This method often results in higher yields and allows for the synthesis of a wider variety of derivatives that are difficult to obtain through traditional routes.[1]

Caption: Comparison of traditional and improved synthetic routes for DOTA-tetraamide ligands.

Once the desired this compound ligand is synthesized, the formation of the lanthanide complex is typically achieved by reacting the ligand with a corresponding lanthanide salt, often a chloride or triflate salt, in an aqueous solution. The reaction pH is carefully controlled, usually maintained between 5.0 and 5.5, and the mixture is stirred at room temperature.[3] The complexation reaction with macrocyclic ligands can be slow, sometimes requiring several days to weeks to reach equilibrium at room temperature.[2]

Physicochemical Properties of Lanthanide this compound Complexes

The substitution of carboxylate arms with amide groups has a significant impact on the stability, relaxivity, and luminescence of the resulting lanthanide complexes.

Thermodynamic Stability

A critical parameter for in vivo applications is the thermodynamic stability of the complex, which prevents the release of toxic free lanthanide ions. Lanthanide complexes of this compound derivatives are generally found to be considerably less stable than their [M(DOTA)]²⁻ counterparts.[2][4] This decrease in stability, often by 10 to 11 orders of magnitude, is largely attributed to the lower basicity of the tetraamide ligands compared to the carboxylate groups of DOTA.[4][5][6]

The stability of these complexes also varies across the lanthanide series. A common trend observed is an increase in stability from the lighter lanthanides (e.g., La³⁺) to the middle of the series (e.g., Sm³⁺-Eu³⁺), followed by a slight decrease for the heavier lanthanides.[4][5] This trend is influenced by the decreasing ionic radius and increasing Lewis acidity of the lanthanide ions across the series.[7]

Table 1: Stability Constants (log K) of Lanthanide this compound Complexes

| Ligand | Lanthanide Ion | log K | Reference |

| TCMC | Eu³⁺ | 10.6 | [7] |

| DOTA-(amide)₄ | La³⁺ | Varies | [4] |

| DOTA-(amide)₄ | Sm³⁺/Eu³⁺ | Varies | [4] |

| DOTA-(amide)₄ | Heavier Ln³⁺ | Varies | [4] |

Note: "TCMC" is 1,4,7,10-tetrakis(carbamoylmethyl)-1,4,7,10-tetraazacyclododecane, an amide derivative of DOTA. The stability constants for DOTA-(amide)₄ complexes show a trend rather than specific values in the cited source.

Relaxivity of Gd³⁺ Complexes

For MRI applications, the relaxivity (r₁ and r₂) of a gadolinium complex is a key measure of its efficiency as a contrast agent. Relaxivity is defined as the increase in the longitudinal (r₁) or transverse (r₂) relaxation rate of water protons per millimolar concentration of the contrast agent.[8][9] The conversion of carboxylate donors to amides in DOTA-like ligands has been shown to decrease the water exchange rate by a factor of 10 for each substitution.[10] This slower water exchange is a crucial prerequisite for complexes to function as PARACEST agents.[1]

The relaxivity of Gd³⁺-DOTA-amide complexes can be optimized by several factors, including the rotational correlation time (τR) and the presence of second-sphere water molecules.[11] For instance, binuclear Gd³⁺ complexes derived from DOTA-monopropionamide have shown significantly higher relaxivity compared to their mononuclear counterparts.[11]

Table 2: Longitudinal Relaxivity (r₁) of Selected Gd³⁺-DOTA-Amide Derivatives

| Complex | Conditions | r₁ (mM⁻¹s⁻¹) | Reference |

| Gd-LS (TSAP isomer) | 1.4 T, 37 °C, in water | 7.4 | [12] |

| Gd-LS (SAP isomer) | 1.4 T, 37 °C, in water | 14.5 | [12] |

| Gd-LS (TSAP isomer) | 1.4 T, 37 °C, in 4.5% HSA | 12.4 | [12] |

| Gd-LS (SAP isomer) | 1.4 T, 37 °C, in 4.5% HSA | 17.5 | [12] |

| Gd-T | 1.4 T, 37 °C, in water | 5.2 | [12] |

| Gd-T | 1.4 T, 37 °C, in 4.5% HSA | 5.7 | [12] |

Note: Gd-LS and Gd-T are chiral DOTA Gd(III) complexes with modified macrocyclic backbones.

Luminescence Properties of Eu³⁺ and Tb³⁺ Complexes

Lanthanide ions such as Europium(III) and Terbium(III) are known for their long-lived, line-like emission spectra, which are advantageous for time-resolved luminescence assays. The design of the this compound ligand, particularly the incorporation of sensitizing chromophores (antennae), is crucial for efficient luminescence.[13] The antenna absorbs light and transfers the energy to the lanthanide ion, which then emits its characteristic luminescence.

A key factor affecting luminescence quantum yield is the number of water molecules coordinated to the lanthanide ion (the hydration number, q), as O-H oscillators from coordinated water molecules can quench the luminescence.[14] The this compound framework can be designed to saturate the coordination sphere of the lanthanide ion, thereby minimizing quenching and enhancing luminescence. The luminescence lifetime, which is on the order of milliseconds for these complexes, allows for time-gated detection, effectively eliminating background fluorescence from biological samples.[13][15]

Applications in Biomedical Imaging

The unique properties of lanthanide this compound complexes make them highly valuable for various biomedical imaging modalities.

Magnetic Resonance Imaging (MRI)

Gd³⁺-DOTA-amide complexes are primarily investigated as contrast agents for MRI. Their slower water exchange rates make them particularly suitable for PARACEST (Paramagnetic Chemical Exchange Saturation Transfer) imaging.[1][9] In PARACEST, a radiofrequency pulse is used to selectively saturate the protons of water molecules bound to the paramagnetic agent. This saturation is then transferred to the bulk water via chemical exchange, leading to a decrease in the bulk water signal. This mechanism allows for the detection of the agent with high sensitivity and can be designed to be responsive to the local microenvironment (e.g., pH, temperature).[1]

Caption: The fundamental mechanism of PARACEST for MRI contrast enhancement.

Optical Imaging

Eu³⁺ and Tb³⁺ complexes of this compound derivatives are excellent candidates for luminescent probes in various biological assays and imaging applications. Their long luminescence lifetimes enable time-resolved measurements, which significantly improve the signal-to-noise ratio by eliminating short-lived background fluorescence.[15] These probes can be used for luminescence imaging microscopy and lifetime mapping.[13] By conjugating these complexes to biomolecules, they can serve as highly sensitive reporters in immunoassays and other diagnostic platforms.[15]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and characterization of lanthanide this compound complexes.

Synthesis of DOTA-tetraamide Ligands (Improved Method)

This protocol is based on the direct coupling of DOTA with an amine-containing reagent.[1]

-

Activation of DOTA: Suspend DOTA in anhydrous DMF. Add a coupling agent such as HBTU (4 equivalents) and a base like DIPEA (6 equivalents).

-

Coupling Reaction: To the activated DOTA solution, add the protected amino acid derivative (or other amine reagent). Allow the reaction to proceed at room temperature overnight.

-

Purification: Purify the resulting DOTA-tetraamide derivative using appropriate chromatographic techniques.

Caption: Step-by-step workflow for the improved synthesis of DOTA-tetraamide ligands.

Formation of Lanthanide Complexes

This protocol describes the general procedure for complexing a this compound ligand with a lanthanide ion.[3]

-

Solution Preparation: Prepare an aqueous solution containing an equimolar quantity of the this compound ligand and the desired lanthanide chloride salt.

-

pH Adjustment: Adjust the pH of the solution to 5.5 using 1 M NaOH and/or 1 M HCl.

-

Reaction: Stir the reaction mixture at room temperature. Maintain the pH in the range of 5.0–5.5 by the periodic addition of 1 M NaOH. The reaction progress can be monitored by techniques such as HPLC or mass spectrometry.

-

Isolation: Once the reaction is complete, remove the solvent under reduced pressure. The residue can be taken up in water and freeze-dried to yield the lanthanide complex.

Determination of Thermodynamic Stability Constants

Due to the slow formation kinetics, "out-of-cell" or batch experiments are typically performed to determine the stability constants.[2][3]

-

Sample Preparation: Prepare a series of solutions (typically 16) with equimolar concentrations of the ligand and the lanthanide ion (e.g., 2.0 mM). Adjust the pH of each sample to a different value within a specific range (e.g., pH 2.5–5.0).

-

Equilibration: Allow the samples to equilibrate for a prolonged period (which can be several weeks) at a constant temperature.

-

Analysis: After equilibration, measure the concentration of the free metal ion or the complex in each sample using a suitable analytical technique (e.g., potentiometric titration, spectrophotometry, or NMR).

-

Data Fitting: Fit the collected data to appropriate equilibrium models using software like PSEQUAD to calculate the stability constants.[3]

Measurement of Relaxivity

The relaxivity of a Gd³⁺ complex is determined by measuring the relaxation rates of water protons at various concentrations of the complex.[16][17][18]

-

Sample Preparation: Prepare a series of dilutions of the Gd³⁺ complex in the desired medium (e.g., water or plasma) at known concentrations.

-

Relaxation Time Measurement: Measure the longitudinal (T₁) and transverse (T₂) relaxation times of the water protons for each sample using an MRI scanner or a relaxometer. For T₁ measurements, an inversion recovery spin-echo sequence is often used.[16]

-

Calculation of Relaxation Rates: Calculate the relaxation rates (R₁ = 1/T₁ and R₂ = 1/T₂).

-

Data Analysis: Plot the relaxation rates (R₁ or R₂) as a function of the complex concentration. The slope of the resulting linear plot represents the relaxivity (r₁ or r₂).[17][18]

Measurement of Luminescence Lifetime

The luminescence lifetime of Eu³⁺ or Tb³⁺ complexes is a key parameter for their application as probes.

-

Sample Preparation: Prepare a solution of the lanthanide complex in the desired solvent (e.g., H₂O and D₂O to determine the hydration number, q).[14]

-

Excitation and Detection: Excite the sample with a pulsed light source at a wavelength corresponding to the absorbance of the antenna chromophore. Record the decay of the luminescence intensity over time using a suitable detector.

-

Data Analysis: Fit the decay curve to an exponential function to determine the luminescence lifetime (τ). Time-gated measurements can be employed to suppress background fluorescence by introducing a delay between the excitation pulse and the start of detection.[15]

Conclusion

Lanthanide complexes of this compound derivatives represent a highly versatile and tunable platform for the development of advanced diagnostic and therapeutic agents. Their unique physicochemical properties, driven by the substitution of carboxylate with amide functionalities, offer distinct advantages for applications in CEST MRI and time-resolved luminescence imaging. While their thermodynamic stability is lower than that of traditional DOTA complexes, their kinetic inertness often proves sufficient for in vivo applications. The synthetic flexibility and the potential for tailoring their properties through rational design ensure that these complexes will continue to be a fertile ground for research and development in the field of molecular imaging and beyond. This guide provides a solid foundation for researchers to explore and harness the potential of this exciting class of compounds.

References

- 1. Improved synthesis of DOTA tetraamide lanthanide(III) ligands: tool for increasing the repertoire of potential PARACEST contrast agents for MRI and/or fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Synthesis and evaluation of lanthanide ion DOTA-tetraamide complexes bearing peripheral hydroxyl groups - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Characterization of DOTA-(amide)4 Derivatives: Equilibrium and Kinetic Behavior of Their Lanthanide(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 2024.sci-hub.se [2024.sci-hub.se]

- 8. "Basic MR Relaxation Mechanisms & Contrast Agent Design" - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lanthanide complexes of DOTA–nitroxide conjugates for redox imaging: spectroelectrochemistry, CEST, relaxivity, and cytotoxicity - Dalton Transactions (RSC Publishing) DOI:10.1039/D1DT01628H [pubs.rsc.org]

- 10. Structure – relaxivity relationships among targeted MR contrast agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Optimizing the Relaxivity of MRI Probes at High Magnetic Field Strengths With Binuclear GdIII Complexes [frontiersin.org]

- 12. Design and synthesis of chiral DOTA-based MRI contrast agents with remarkable relaxivities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Luminescence imaging microscopy and lifetime mapping using kinetically stable lanthanide(III) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. From Antenna to Assay: Lessons Learned in Lanthanide Luminescence - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Lanthanide-based time-resolved luminescence immunoassays - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mriquestions.com [mriquestions.com]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to DOTA-amide in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) amide derivatives in the field of bioconjugation. It covers the fundamental chemistry, detailed experimental protocols, and critical data for the successful application of these chelators in the development of targeted radiopharmaceuticals and imaging agents.

Introduction to DOTA and its Amide Derivatives

DOTA is a macrocyclic chelating agent renowned for its ability to form highly stable complexes with a variety of metal ions, particularly trivalent radiometals used in nuclear medicine for both diagnostic imaging (e.g., PET scans) and therapeutic applications.[1][2] The exceptional stability of DOTA complexes is crucial for in vivo applications, preventing the release of potentially toxic free radiometals.[1][2]

While DOTA itself has four carboxylic acid groups available for coordination, functionalization of one of these arms to form a DOTA-amide allows for covalent attachment to biomolecules such as peptides, antibodies, and nanoparticles.[3][4] This bioconjugation capability enables the targeting of specific cells or tissues, thereby delivering the radiometal payload with high precision. This compound derivatives are typically synthesized by reacting a tri-protected DOTA with a free carboxyl group with an amine-containing biomolecule.[3][5]

Synthesis and Bioconjugation of DOTA-amides

The synthesis of this compound bioconjugates can be achieved through various chemical strategies, most commonly involving the activation of a carboxylic acid group on a DOTA derivative to react with a primary amine on the biomolecule.

Experimental Protocol: DOTA-NHS Ester Conjugation to a Peptide

This protocol describes a common method for conjugating a DOTA-NHS ester to a peptide in solution.

Materials:

-

DOTA-NHS ester (e.g., tri-tert-butyl ester-derivatized chelator)[3]

-

Peptide with a free primary amine

-

Anhydrous Dimethylformamide (DMF)

-

Diisopropylethylamine (DIPEA)

-

0.1% Trifluoroacetic acid (TFA) in water

-

Acetonitrile

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system

-

Lyophilizer

Procedure:

-

Dissolve the peptide in anhydrous DMF.

-

Add a 5 to 10-fold molar excess of the DOTA-NHS ester to the peptide solution.[4]

-

Add DIPEA to the reaction mixture to act as a base, typically at a 2-fold molar excess relative to the DOTA-NHS ester.

-

Allow the reaction to proceed at room temperature for 2-4 hours, or overnight, with gentle stirring.[4]

-

Monitor the reaction progress by RP-HPLC.

-

Once the reaction is complete, quench it by adding a small amount of water.

-

Remove the solvent under vacuum.

-

If using a protected DOTA-ester, deprotect the conjugate using a solution of TFA (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature.

-

Purify the DOTA-peptide conjugate by RP-HPLC using a water/acetonitrile gradient containing 0.1% TFA.

-

Collect the fractions containing the desired product and confirm its identity by mass spectrometry.

-

Lyophilize the purified product to obtain a white powder.

Radiolabeling of this compound Bioconjugates

The chelation of a radiometal by the this compound conjugate is a critical step in the preparation of a radiopharmaceutical. The reaction conditions must be carefully optimized to achieve high radiochemical purity and specific activity.

Experimental Protocol: 68Ga-Labeling of a DOTA-Peptide

This protocol outlines the radiolabeling of a DOTA-conjugated peptide with Gallium-68 (68Ga).[6]

Materials:

-

68Ge/68Ga generator

-

DOTA-peptide conjugate solution

-

Sodium acetate (B1210297) buffer (0.1 M, pH 4.0-5.0)[6]

-

Heating block or water bath

-

C18 Sep-Pak cartridge[7]

-

Sterile water for injection

-

Radio-HPLC or radio-TLC system for quality control

Procedure:

-

Elute the 68Ge/68Ga generator with 0.1 M HCl to obtain 68GaCl3.

-

In a sterile reaction vial, add the DOTA-peptide conjugate (typically 10-50 µg).

-

Add the sodium acetate buffer to the vial to adjust the pH to between 4.0 and 5.0.[7]

-

Add the 68GaCl3 eluate to the reaction vial.

-

Heat the reaction mixture at 90-95°C for 5-15 minutes.[5][7]

-

Allow the reaction to cool to room temperature.

-

Perform quality control using radio-HPLC or instant thin-layer chromatography (iTLC) to determine the radiochemical purity. The radiochemical purity should typically be greater than 95%.[7][8]

-

If purification is necessary, condition a C18 Sep-Pak cartridge with ethanol followed by water.[7]

-

Pass the crude reaction mixture through the conditioned cartridge.

-

Wash the cartridge with water to remove unreacted 68Ga.[7]

-

Elute the purified 68Ga-DOTA-peptide with a small volume of ethanol.[7]

-

The final product can be formulated in a suitable buffer for in vivo administration.

Quantitative Data and Performance Characteristics

The performance of a this compound bioconjugate is determined by several key parameters, including conjugation efficiency, radiolabeling yield, stability, and in vivo pharmacokinetics.

Conjugation and Radiolabeling Efficiency

| Parameter | Typical Values | Factors Influencing | References |

| DOTA:Biomolecule Ratio | 1 to 10 | Molar excess of activated DOTA, pH, reaction time | [9][10] |

| Radiochemical Purity | > 95% | pH, temperature, reaction time, precursor concentration | [5][7] |

| Specific Activity | > 250 Ci/mmol | Amount of radioactivity, mass of the DOTA-conjugate | [5] |

Stability of this compound Radiometal Complexes

The stability of the radiometal complex is paramount for in vivo applications. This compound complexes with trivalent radiometals like 177Lu and 68Ga exhibit high thermodynamic stability and kinetic inertness.[11][12]

| Radiometal | log KML (approx.) | Key Stability Features | References |

| Lu3+ | ~25.4 | Extremely high thermodynamic stability and kinetic inertness. | [13] |

| Ga3+ | ~21.3 | High stability, suitable for PET imaging applications. | [8] |

| Y3+ | ~24.9 | High stability, used in radioimmunotherapy. | [8] |

| Cu2+ | ~22.3 | Forms stable complexes, used in PET imaging. | [11] |

Note: Stability constants for DOTA-tetraamide complexes are generally 10-11 orders of magnitude lower than their DOTA counterparts, but they remain kinetically inert.[11][12]

Pharmacokinetics and In Vivo Performance

The number of DOTA chelators conjugated to a biomolecule can significantly impact its pharmacokinetic properties.[9]

| Parameter | Effect of Increasing DOTA:Antibody Ratio | Rationale | References |

| Liver Uptake | Increase | Altered charge and hydrophilicity leading to recognition by the reticuloendothelial system. | [9] |

| Tumor Uptake | Decrease | Potential loss of immunoreactivity and faster clearance from circulation. | [9][14] |

| Immunoreactivity | Decrease | Steric hindrance or modification of key binding residues on the antibody. | [9] |

| Blood Clearance | Generally Faster | Increased hydrophilicity can lead to more rapid renal excretion. | [9] |

Conclusion

This compound bioconjugates are indispensable tools in the development of targeted radiopharmaceuticals and molecular imaging agents. Their robust chemistry, coupled with the exceptional stability of the resulting radiometal complexes, allows for the precise delivery of radiation to target tissues. A thorough understanding of the principles of conjugation, radiolabeling, and the impact of these modifications on the in vivo behavior of the bioconjugate is essential for the successful translation of these promising molecules from the laboratory to the clinic. Careful optimization of the DOTA-to-biomolecule ratio is critical to achieving the desired pharmacokinetic profile for optimal diagnostic and therapeutic efficacy.

References

- 1. Effect of metal complexation on the radiolytic stability of DOTA - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. Effect of metal complexation on the radiolytic stability of DOTA - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT00977G [pubs.rsc.org]

- 3. Conjugation of DOTA-like chelating agents to peptides and radiolabeling with trivalent metallic isotopes | Springer Nature Experiments [experiments.springernature.com]

- 4. researchgate.net [researchgate.net]

- 5. A convenient and efficient total solid-phase synthesis of DOTA-functionalized tumor-targeting peptides for PET imaging of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Research Portal [iro.uiowa.edu]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Impact of DOTA Conjugation on Pharmacokinetics and Immunoreactivity of [177Lu]Lu-1C1m-Fc, an Anti TEM-1 Fusion Protein Antibody in a TEM-1 Positive Tumor Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Influence of DOTA Chelators on Radiochemical Purity and Biodistribution of 177Lu- and 90Y-Rituximab in Xenografted Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Characterization of DOTA-(amide)4 Derivatives: Equilibrium and Kinetic Behavior of Their Lanthanide(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. A simplified suite of methods to evaluate chelator conjugation of antibodies: effects on hydrodynamic radius and biodistribution - PubMed [pubmed.ncbi.nlm.nih.gov]

DOTA-Amide for Beginners in Radiolabeling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of DOTA-amide and its application in the radiolabeling of biomolecules for researchers, scientists, and professionals in drug development. It covers the fundamental principles, detailed experimental procedures, and quantitative data to facilitate the successful implementation of this essential bioconjugation and radiolabeling technique.

Introduction to DOTA and the Significance of the Amide Linkage

1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) is a macrocyclic chelator that forms highly stable complexes with a wide range of radiometals. This stability is paramount in the development of radiopharmaceuticals, as it prevents the premature release of the radioactive metal ion in vivo, which could lead to off-target toxicity and diminished imaging or therapeutic efficacy.

The DOTA molecule can be functionalized with a reactive group to enable its covalent attachment to a biomolecule, such as a peptide or an antibody. This creates a "bifunctional chelator" that serves as a bridge between the radionuclide and the targeting molecule. One of the most common and robust methods for this conjugation is through the formation of an amide bond. DOTA derivatives activated with an N-hydroxysuccinimide (NHS) ester or an isothiocyanate (SCN) group readily react with primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus) on the biomolecule to form a stable amide or thiourea (B124793) linkage, respectively. This guide will focus on the principles and practices of using such DOTA derivatives for radiolabeling.

The "theranostic" paradigm, which combines therapy and diagnostics, heavily relies on chelators like DOTA. By simply changing the chelated radiometal, the same DOTA-conjugated biomolecule can be used for initial diagnosis and staging with a diagnostic radionuclide (e.g., Gallium-68 for PET imaging) and subsequently for therapy with a therapeutic radionuclide (e.g., Lutetium-177 or Yttrium-90 for targeted radionuclide therapy).[1][2][3]

Core Concepts in this compound Radiolabeling

Successful radiolabeling with this compound conjugates hinges on several key factors:

-

pH: The pH of the reaction mixture is critical for both the conjugation and radiolabeling steps. The conjugation of DOTA-NHS/SCN to a biomolecule is typically performed at a slightly basic pH (around 8.5) to ensure the primary amines on the biomolecule are deprotonated and thus nucleophilic.[4] In contrast, the radiolabeling reaction with most trivalent radiometals is optimal at a slightly acidic pH (typically between 3.5 and 5.5).[5][6]

-

Temperature: While the conjugation reaction can often proceed at room temperature or 4°C, the radiolabeling of DOTA with many radionuclides requires heating to overcome the kinetic barrier of metal incorporation into the macrocyclic ring.[5] Temperatures can range from 37°C to 95°C depending on the specific radionuclide and the DOTA derivative.[4][7]

-

Molar Ratio: During the conjugation step, a molar excess of the this compound derivative over the biomolecule is used to drive the reaction to completion. The optimal ratio needs to be determined empirically for each biomolecule to achieve a sufficient number of DOTA molecules per biomolecule without compromising its biological activity.[8]

-

Purity: The purity of the radionuclide, the this compound conjugate, and all reagents is crucial for achieving high radiolabeling yields and specific activities. Metal ion contaminants in the radionuclide preparation can compete with the desired radiometal for chelation by DOTA.[5]

Experimental Protocols

Protocol 1: Conjugation of DOTA-NHS Ester to a Peptide

This protocol outlines the general steps for conjugating a DOTA-NHS ester to a peptide containing a primary amine.

Materials:

-

Peptide with a free primary amine

-

DOTA-NHS ester

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

0.1 M Sodium Bicarbonate buffer, pH 8.5

-

Size-exclusion chromatography (SEC) column (e.g., PD-10)

-

Lyophilizer

Procedure:

-

Peptide Preparation: Dissolve the peptide in the 0.1 M sodium bicarbonate buffer.

-

DOTA-NHS Ester Preparation: Immediately before use, dissolve the DOTA-NHS ester in anhydrous DMSO to a known concentration.

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the DOTA-NHS ester solution to the peptide solution.

-

Incubation: Gently mix the reaction mixture and incubate for 4 hours at room temperature or overnight at 4°C.

-

Purification: Purify the DOTA-peptide conjugate from unreacted DOTA-NHS ester using an SEC column, eluting with ultrapure water.

-

Lyophilization: Freeze-dry the fractions containing the purified DOTA-peptide conjugate.

-

Characterization: Confirm the identity and purity of the conjugate using analytical techniques such as HPLC and mass spectrometry.

Protocol 2: Radiolabeling of a this compound Peptide with Gallium-68 (⁶⁸Ga)

This protocol describes a typical procedure for the radiolabeling of a DOTA-conjugated peptide with ⁶⁸Ga.[7][9]

Materials:

-

This compound conjugated peptide

-

⁶⁸Ge/⁶⁸Ga generator

-

0.1 M HCl for elution

-

1 M Sodium Acetate (B1210297) buffer, pH 4.5

-

Heating block or water bath

-

Radio-TLC or Radio-HPLC system for quality control

Procedure:

-

Generator Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃.

-

Reaction Mixture Preparation: In a sterile, pyrogen-free reaction vial, add the this compound peptide (typically 10-50 µg).

-

pH Adjustment: Add the sodium acetate buffer to the reaction vial to bring the pH to between 3.5 and 4.5.

-

Radiolabeling: Add the ⁶⁸GaCl₃ eluate to the reaction vial.

-

Incubation: Heat the reaction vial at 95°C for 5-15 minutes.[10]

-

Quality Control: After cooling, determine the radiochemical purity of the [⁶⁸Ga]Ga-DOTA-peptide using radio-TLC or radio-HPLC. A radiochemical purity of >95% is generally required for clinical use.

Quantitative Data

The following tables summarize key quantitative data for the radiolabeling of this compound conjugates with common radionuclides.

| Radionuclide | Biomolecule | Radiolabeling Yield (%) | Specific Activity | Reference(s) |

| ⁶⁸Ga | DOTA-Peptides | >95 | >250 Ci/mmol | [7] |

| ¹⁷⁷Lu | DOTA-Rituximab | 98-100 | 100-900 MBq/mg | [8] |

| ⁹⁰Y | DOTA-Rituximab | 98-100 | 100-900 MBq/mg | [8] |

| ²²⁵Ac | DOTA-Antibody | ~80 | Up to 30-fold higher than previous methods | [4] |

Table 1: Radiolabeling Efficiency and Specific Activity of this compound Conjugates.

| Radionuclide | DOTA-Conjugate | In Vitro Stability (Serum) | In Vivo Stability | Reference(s) |

| ¹⁷⁷Lu | DOTA-Rituximab | Stable | Low accumulation in bone, indicating good in vivo stability | [8] |

| ⁹⁰Y | DOTA-Rituximab | Stable | Low accumulation in bone, indicating good in vivo stability | [8] |

| ²²⁵Ac | DOTA-Antibody | Stable | Stable in vivo | [4] |

Table 2: Stability of this compound Radioconjugates.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the preparation and application of a this compound radiolabeled biomolecule.

Caption: General workflow for this compound radiolabeling.

Signaling Pathway

This compound radiolabeled peptides are frequently used to target G-protein coupled receptors (GPCRs), such as the somatostatin (B550006) receptor (SSTR), which are overexpressed in many neuroendocrine tumors. The following diagram illustrates a simplified signaling pathway initiated by the binding of a somatostatin analog to SSTR2.

Caption: Simplified somatostatin receptor 2 signaling.[7][11][12]

Conclusion

This compound chemistry provides a robust and versatile platform for the development of radiolabeled biomolecules for diagnostic and therapeutic applications. By understanding the core principles of conjugation and radiolabeling, and by following established protocols, researchers can successfully produce high-quality radiopharmaceuticals for preclinical and clinical research. The ability to use the same DOTA-conjugated molecule for both imaging and therapy underscores the power of this technology in advancing personalized medicine.

References

- 1. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method | Springer Nature Experiments [experiments.springernature.com]

- 2. researchgate.net [researchgate.net]

- 3. Optimising conditions for radiolabelling of DOTA-peptides with 90Y, 111In and 177Lu at high specific activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Research Portal [iro.uiowa.edu]

- 5. cancerresearchuk.org [cancerresearchuk.org]

- 6. Comparative Efficacy of 177Lu and 90Y for Anti-CD20 Pretargeted Radioimmunotherapy in Murine Lymphoma Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Towards Facile Radiolabeling and Preparation of Gallium-68-/Bismuth-213-DOTA-[Thi8, Met(O2)11]-Substance P for Future Clinical Application: First Experiences - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

The Resilient Bond: A Technical Guide to the Kinetic Inertness of DOTA-Amide Complexes

For Researchers, Scientists, and Drug Development Professionals

The macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and its derivatives are cornerstones in the development of metal-based diagnostics and therapeutics, including MRI contrast agents and radiopharmaceuticals.[1][2] A critical determinant of their in vivo efficacy and safety is not just the thermodynamic stability of the metal complex, but more importantly, its kinetic inertness—the resistance of the complex to dissociation under physiological conditions.[3][4] This guide delves into the core principles governing the kinetic inertness of DOTA-amide complexes, providing a comprehensive overview of quantitative stability data, detailed experimental protocols for their assessment, and visual workflows to elucidate key processes.

Thermodynamic Stability vs. Kinetic Inertness: A Crucial Distinction

While often used interchangeably, thermodynamic stability and kinetic inertness describe two different, albeit related, properties of a metal complex.

-

Thermodynamic Stability , quantified by the stability constant (log K), refers to the position of the equilibrium between the complex and its free metal and ligand components. A high log K value indicates that at equilibrium, the concentration of the intact complex is overwhelmingly favored.

-

Kinetic Inertness , on the other hand, describes the rate at which this equilibrium is reached. A kinetically inert complex has a very slow rate of dissociation, even if it is thermodynamically unstable in a particular environment.[5]

For in vivo applications, where complexes are exposed to a challenging environment containing endogenous metal ions and other competing ligands, kinetic inertness is the more critical parameter for preventing the release of potentially toxic free metal ions.[3][4] DOTA-based complexes are renowned for their exceptional kinetic inertness.[5]

The following diagram illustrates the relationship between these two key concepts.

Caption: Relationship between thermodynamic stability and kinetic inertness.

The Impact of Amide Functionalization

Replacing the carboxylate arms of DOTA with amide functionalities has a profound impact on the properties of the resulting metal complexes. Generally, this compound complexes exhibit lower thermodynamic stability compared to their DOTA counterparts. This is largely attributed to the lower basicity of the amide ligands.[6][7]

Despite this decrease in thermodynamic stability, many this compound complexes retain a remarkable degree of kinetic inertness.[3] For instance, lanthanide complexes with DOTA-tetraamide ligands, while having stability constants 10-11 orders of magnitude lower than [Ln(DOTA)]⁻, still exhibit dissociation rates comparable to these highly stable analogues.[3][7] This highlights that high kinetic inertness can compensate for lower thermodynamic stability, rendering these complexes safe for in vivo use.[3][6]

Quantitative Data on this compound Complex Stability

The stability of this compound complexes has been extensively studied. The following tables summarize key quantitative data for lanthanide and endogenous divalent metal ion complexes.

Table 1: Stability Constants (log KML) of Lanthanide(III) Complexes with DOTA-tetraamide Derivatives (25 °C, I = 1.0 M KCl) [6]

| Lanthanide Ion | DOTA-(MeAm)4 |

| La3+ | 11.2 |

| Ce3+ | 12.0 |

| Pr3+ | 12.4 |

| Nd3+ | 12.6 |

| Sm3+ | 12.9 |

| Eu3+ | 12.9 |

| Gd3+ | 12.8 |

| Tb3+ | 12.8 |

| Dy3+ | 12.7 |

| Ho3+ | 12.7 |

| Er3+ | 12.7 |

| Tm3+ | 12.7 |

| Yb3+ | 12.8 |

| Lu3+ | 12.7 |

Table 2: Stability Constants (log KML) of Divalent Metal Ion Complexes with DOTA-tetraamide Derivatives (25 °C, I = 1.0 M KCl) [6][8]

| Metal Ion | DOTA-(MeAm)4 | L4 (DOTA-tetraamide with peripheral hydroxyls) | L8 (DOTA-tetraamide with peripheral hydroxyls) |

| Mg2+ | 3.9 | 4.3 | 4.1 |

| Ca2+ | 4.9 | 5.3 | 5.1 |

| Cu2+ | 12.5 | 12.6 | 12.5 |

| Zn2+ | 9.9 | 11.2 | 10.4 |

Table 3: Kinetic Data for Selected Lanthanide-DOTA-Amide Complexes

| Complex | Parameter | Value | Conditions | Reference |

| [Gd(DOTAMA)] | Dissociation rate constant | Comparable to GdDOTA | Acid catalysed | [9][10] |

| [Gd(DOTAMAP)] | Dissociation rate constant | Faster than GdDOTA, but 1 order of magnitude more inert than GdDO3A | Acid catalysed | [9][10] |

| [Ce{DOTA-(MeAm)4}]3+ | Dissociation | Kinetically inert | Acid-catalyzed | [6] |

| [Eu{DOTA-(MeAm)4}]3+ | Dissociation | Kinetically inert | Acid-catalyzed | [6] |

Experimental Protocols for Assessing Kinetic Inertness

The evaluation of the kinetic inertness of this compound complexes involves a series of well-defined experimental procedures.

Synthesis and Characterization of Ligands and Complexes

The initial step involves the synthesis of the this compound ligand, often through solid-phase peptide synthesis for monoamide derivatives.[1] The resulting ligand is then complexed with the metal ion of interest, typically by reacting the ligand with a metal salt (e.g., InCl3) in a suitable buffer (e.g., 0.5 M ammonium (B1175870) acetate (B1210297), pH ~6).[11] The final complex is purified and characterized using techniques such as mass spectrometry (ES-MS), nuclear magnetic resonance (1H NMR), and sometimes X-ray crystallography.[11]

Determination of Protonation and Stability Constants

The thermodynamic stability of the complexes is a prerequisite for understanding their kinetic behavior.

-

Potentiometric Titration: This is a standard method to determine the protonation constants of the ligand and the stability constants of its complexes with metal ions that form quickly.[8] A solution of the ligand (or a ligand-metal mixture) is titrated with a standardized base (e.g., KOH) while monitoring the pH.[8] The resulting titration curve is then fitted using computer programs like PSEQUAD to calculate the constants.[8]

-

"Out-of-Cell" Experiments: For lanthanide complexes that form very slowly, "out-of-cell" experiments are employed.[8] In this method, solutions containing the ligand and metal ion at a specific pH are allowed to equilibrate over an extended period. The final pH is then measured, and this data is used to determine the stability constants.[8]

The following diagram outlines the general workflow for these determinations.

Caption: Workflow for determining protonation and stability constants.

Kinetic Measurements of Complex Formation and Dissociation

-

Complex Formation: The rate of complex formation can be monitored spectrophotometrically. For example, the formation of Ce(III) complexes can be followed by monitoring the change in absorbance at a specific wavelength (e.g., 324 nm).[8] The reaction is typically carried out under pseudo-first-order conditions with a large excess of the metal ion.[8] The absorbance data over time is then fitted to a first-order rate equation to determine the rate constant.[8]

-

Acid-Catalyzed Dissociation: The kinetic inertness of these complexes is often assessed by measuring their dissociation rate in the presence of a strong acid (e.g., HCl or HClO4).[12][13] The dissociation of radiolabeled complexes can be monitored by techniques like HPLC to separate the intact complex from the free radiometal.[12] For non-radioactive lanthanide complexes, the process can be followed by observing changes in spectroscopic properties. The reaction is often performed at elevated temperatures to accelerate the slow dissociation process.[13]

The acid-assisted dissociation mechanism is a key process to understand.

Caption: Generalized pathway for acid-assisted dissociation.

In Vitro Stability in Biological Media

For complexes intended for clinical use, stability is also assessed in biological media like human serum.[14] For example, a 177Lu-labeled DOTA-peptide can be incubated in human serum at 37°C for several days.[14] Aliquots are taken at various time points, and the percentage of the intact radiolabeled complex is determined by techniques like radio-HPLC or ITLC.[14]

Protocol for 177Lu-DOTA-Amide Radiolabeling and Stability Testing: [14][15][16][17]

-

Radiolabeling:

-

Combine the DOTA-conjugated peptide, 177LuCl3, and a buffer (e.g., 0.1 M sodium acetate or ammonium acetate, pH 4.5-6.0) in a sterile vial.[14][15]

-

Add antioxidants such as gentisic acid or L-methionine to prevent radiolysis.[16]

-

Incubate the reaction mixture at an elevated temperature (e.g., 90-100°C) for a specified time (e.g., 15-30 minutes).[14][15]

-

Determine the radiochemical purity using radio-HPLC or ITLC.[14]

-

-

Serum Stability:

-

Add the purified radiolabeled complex to human serum.

-

Incubate the mixture at 37°C.

-

At predefined time points (e.g., 1, 24, 48, 168 hours), take an aliquot of the serum.

-

Precipitate the serum proteins (e.g., with ethanol).

-

Analyze the supernatant by radio-HPLC or ITLC to quantify the percentage of the intact radiopharmaceutical.

-

Conclusion

The kinetic inertness of this compound complexes is a paramount consideration for their successful application in medicine. While the introduction of amide functionalities typically reduces the thermodynamic stability compared to the parent DOTA chelator, the resulting complexes often retain a high degree of kinetic inertness, ensuring their stability in vivo. A thorough understanding and rigorous experimental evaluation of both the thermodynamic and kinetic profiles, using the methodologies outlined in this guide, are essential for the rational design and development of safe and effective this compound-based diagnostic and therapeutic agents. The interplay between ligand architecture, metal ion properties, and solution conditions ultimately dictates the in vivo fate of these important compounds.

References

- 1. A convenient and efficient total solid-phase synthesis of DOTA-functionalized tumor-targeting peptides for PET imaging of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Thermodynamics-based rules of thumb to evaluate the interaction of chelators and kinetically-labile metal ions in blood serum and plasma - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT03875G [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Characterization of DOTA-(amide)4 Derivatives: Equilibrium and Kinetic Behavior of Their Lanthanide(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and evaluation of lanthanide ion DOTA-tetraamide complexes bearing peripheral hydroxyl groups - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thermodynamic stability, kinetic inertness and relaxometric properties of monoamide derivatives of lanthanide(iii) DOTA complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 10. Thermodynamic stability, kinetic inertness and relaxometric properties of monoamide derivatives of lanthanide(iii) DOTA complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 11. Synthesis, characterization, and X-ray crystal structure of In(DOTA-AA) (AA = p-aminoanilide): a model for 111In-labeled DOTA-biomolecule conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Extraordinary kinetic inertness of lanthanide(iii) complexes of pyridine-rigidified 18-membered hexaazamacrocycles with four acetate pendant arms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Tracer level radiochemistry to clinical dose preparation of (177)Lu-labeled cyclic RGD peptide dimer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Tailored Reaction Conditions and Automated Radiolabeling of [177Lu]Lu-PSMA-ALB-56 in a 68Ga Setting: The Critical Impact of Antioxidant Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermodynamic Stability of DOTA-Amide Chelates

For Researchers, Scientists, and Drug Development Professionals

The macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a cornerstone in the development of metal-based imaging and therapeutic agents due to the exceptional thermodynamic stability and kinetic inertness of its metal complexes.[1] The substitution of one or more of the carboxylate arms with amide functionalities gives rise to a versatile class of DOTA-amide chelates. These modifications significantly influence the physicochemical properties of the resulting metal complexes, including their thermodynamic stability, kinetic inertness, and relaxivity, making them promising candidates for applications such as magnetic resonance imaging (MRI) contrast agents and radiopharmaceuticals.[1][2][3][4][5][6][7]

This guide provides a comprehensive overview of the thermodynamic stability of this compound chelates, presenting quantitative data, detailed experimental protocols for stability determination, and visualizations of key concepts and workflows.

Quantitative Data on Thermodynamic Stability